molecular formula C15H13N3O2S B2821964 N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide CAS No. 1384816-61-8

N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide

Cat. No. B2821964
CAS RN: 1384816-61-8
M. Wt: 299.35
InChI Key: BBDUHRNYTDALBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethene-1-sulfonamide, also known as CPES, is a chemical compound with potential applications in scientific research. CPES is a sulfonamide derivative, which has been synthesized using various methods.

Scientific Research Applications

Biochemical Applications

Sulfonamides, including derivatives of the specified compound, have been utilized in biochemical studies, particularly in enzyme inhibition and receptor antagonism. For instance, sulfonamides have been identified as potent inhibitors of the carbonic anhydrase enzyme, showcasing the utility of sulfonamide groups in designing enzyme inhibitors with specific biological activities (Winum et al., 2006). Additionally, derivatives have shown selectivity towards various receptors, indicating their potential in developing targeted therapies for neurological and inflammatory conditions (Nirogi et al., 2012).

Organic Chemistry and Synthesis

In organic chemistry, these compounds have been involved in studies on the synthesis of heterocyclic derivatives, showcasing the versatility of the sulfonamide group in facilitating chemical reactions that yield compounds with potential pharmacological properties. For example, novel pyrazoline benzensulfonamides have been synthesized and evaluated for their anticancer and antituberculosis activity, demonstrating the chemical adaptability of sulfonamide derivatives in creating biologically active molecules (Castaño et al., 2019).

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives have been explored for their potential as therapeutic agents. This includes research into sulfonamide hybrids that exhibit promising anticancer and antituberculosis activities, indicating the compound's relevance in developing novel therapeutics (Castaño et al., 2019). Furthermore, research into N-alkylated arylsulfonamides has revealed their efficacy in CNS disorders, highlighting the potential of sulfonamide derivatives in treating complex diseases (Canale et al., 2016).

properties

IUPAC Name

N-(5-cyanopyridin-2-yl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-12-2-4-13(5-3-12)8-9-21(19,20)18-15-7-6-14(10-16)11-17-15/h2-9,11H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDUHRNYTDALBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.